

# Application Notes: 2-Oleoylglycerol as a Positive Control for GPR119 Agonist Screening

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## Compound of Interest

Compound Name: 2-Oleoylglycerol

Cat. No.: B133480

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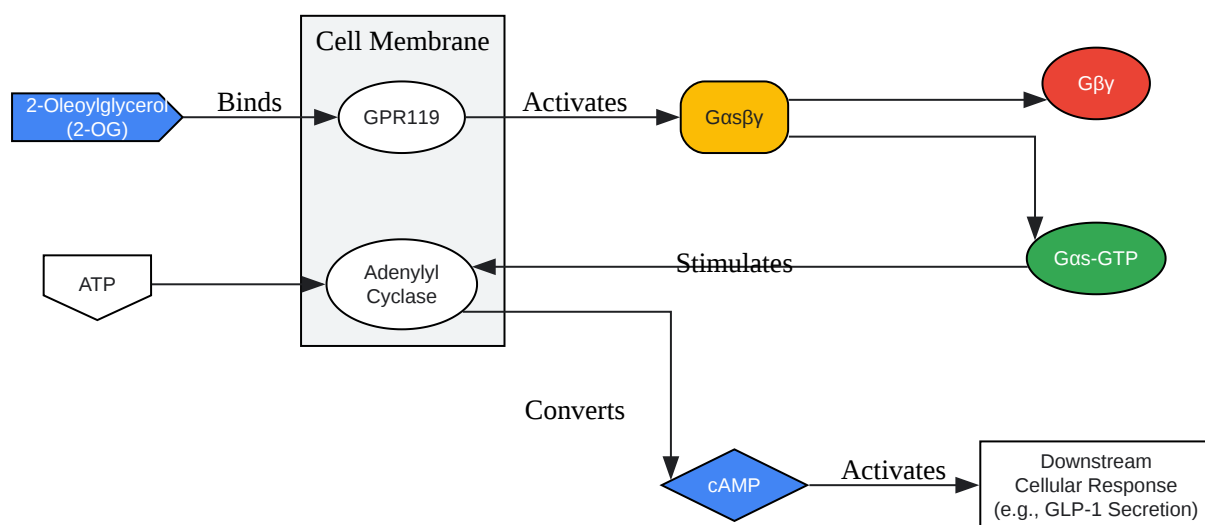
## Introduction

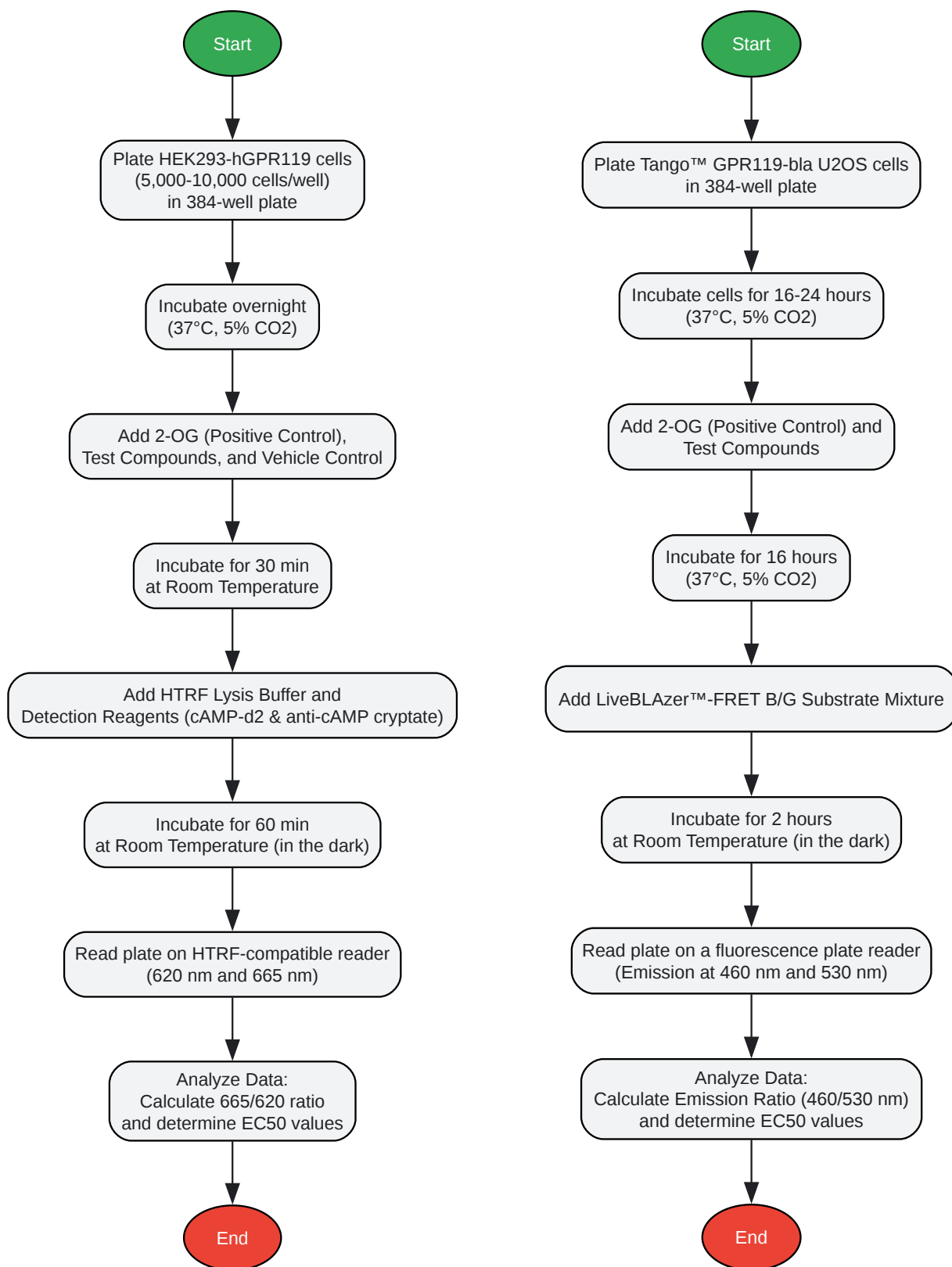
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic  $\beta$ -cells and intestinal L-cells, its activation leads to enhanced glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][4][5][6] **2-Oleoylglycerol** (2-OG), an endogenous monoacylglycerol formed during the digestion of dietary fats, has been identified as a natural agonist of GPR119.[7][8][9] Its well-characterized activity and physiological relevance make it an ideal positive control for in vitro high-throughput screening (HTS) campaigns aimed at identifying novel GPR119 agonists.

These application notes provide detailed protocols for utilizing 2-OG as a positive control in common GPR119 screening assays, including cAMP accumulation, luciferase reporter gene, and  $\beta$ -arrestin recruitment assays.

## GPR119 Signaling Pathway

Activation of GPR119 by an agonist like 2-OG primarily initiates a signaling cascade through the  $G_{\alpha s}$  subunit of its coupled G protein.[5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream effects, including the potentiation of insulin secretion and GLP-1 release.[3][10]





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